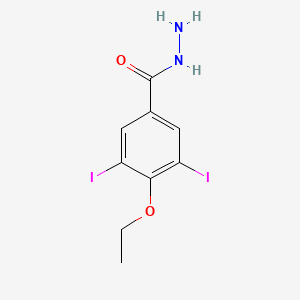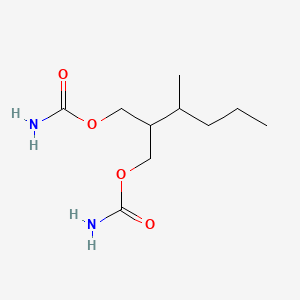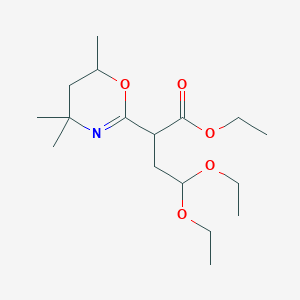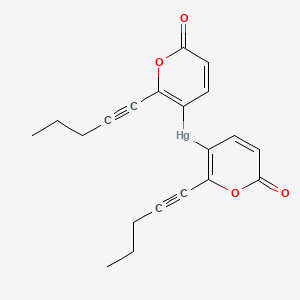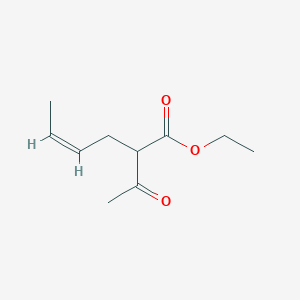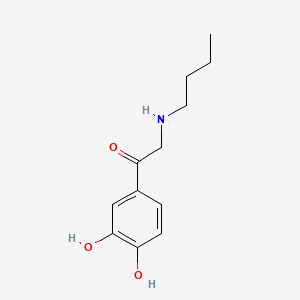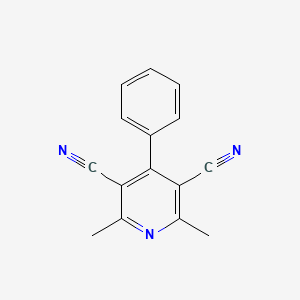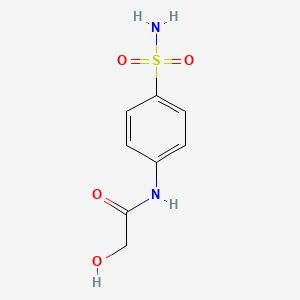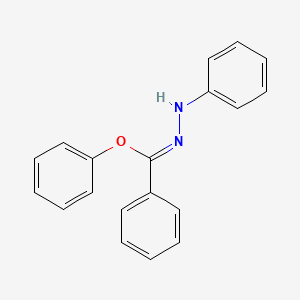
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- is an organic compound with the molecular formula C16H19NO5. This compound is characterized by the presence of a benzenebutanoic acid backbone, a cyclohexyl group, a nitro group, and a gamma-oxo functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- typically involves multi-step organic reactions. One common method includes the nitration of benzenebutanoic acid derivatives followed by the introduction of the cyclohexyl group and the gamma-oxo functionality. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclohexylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The gamma-oxo group can be reduced to a hydroxyl group.
Substitution: The benzenebutanoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the gamma-oxo group can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the gamma-oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenebutanoic acid, 4-chloro-3-nitro-gamma-oxo-
- Benzenebutanoic acid, 4-methyl-3-nitro-gamma-oxo-
Uniqueness
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.
Propiedades
Número CAS |
32808-55-2 |
|---|---|
Fórmula molecular |
C16H19NO5 |
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
4-(4-cyclohexyl-3-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H19NO5/c18-15(8-9-16(19)20)12-6-7-13(14(10-12)17(21)22)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,20) |
Clave InChI |
DEULGGHKUPRTPO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


